1,5-Diisocyanatonaphthalene
Overview
Description
1,5-Diisocyanatonaphthalene is an organic compound with the molecular formula C12H6N2O2. It is a white to light-yellow crystalline solid that is used primarily in the production of polyurethane elastomers. This compound is known for its high melting point and rigidity, which contribute to the superior mechanical properties of the materials it helps create .
Preparation Methods
1,5-Diisocyanatonaphthalene can be synthesized through several methods, including:
Phosgene Method: This involves the reaction of naphthalene-1,5-diamine with phosgene.
One-step Carbonylation: This method involves the direct carbonylation of naphthalene-1,5-diamine using carbon monoxide and a suitable catalyst.
Two-step Carbonylation: This involves the initial formation of a carbamate intermediate, which is then converted to the diisocyanate.
Dimethyl Carbonate Method: This method uses dimethyl carbonate as a carbonylating agent in the presence of a catalyst.
Chemical Reactions Analysis
1,5-Diisocyanatonaphthalene undergoes various chemical reactions, including:
Reaction with Amines: Forms ureas.
Reaction with Alcohols: Produces urethanes.
Reaction with Water: Forms amines and liberates carbon dioxide.
Reaction with Aldehydes and Ketones: Forms imines and oxazolidines.
Reaction with Strong Oxidizers: Can cause vigorous releases of heat.
Scientific Research Applications
1,5-Diisocyanatonaphthalene is used in various scientific research applications, including:
Polymer Synthesis: It is a key component in the production of high-performance polyurethane elastomers, which are used in automotive, aerospace, and industrial applications.
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Coatings and Adhesives: Used as a crosslinker to enhance the mechanical properties of coatings and adhesives.
Composites: It is used in the production of composite materials with improved thermal and mechanical properties.
Mechanism of Action
The primary mechanism of action of 1,5-Diisocyanatonaphthalene involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic compounds such as amines, alcohols, and water, leading to the formation of ureas, urethanes, and amines, respectively . These reactions are often exothermic and can release toxic gases if not controlled properly .
Comparison with Similar Compounds
1,5-Diisocyanatonaphthalene can be compared with other diisocyanates such as:
Toluene Diisocyanate (TDI): TDI has a lower melting point and is more volatile, making it less suitable for high-temperature applications.
Methylenediphenyl Diisocyanate (MDI): MDI has a higher molecular weight and is less rigid compared to this compound.
Hexamethylene Diisocyanate (HDI): HDI is aliphatic and provides better UV stability but lacks the rigidity and high melting point of this compound.
This compound stands out due to its high melting point, rigidity, and superior mechanical properties, making it ideal for high-performance applications .
Properties
IUPAC Name |
1,5-diisocyanatonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-5-1-3-9-10(11)4-2-6-12(9)14-8-16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJCUZQNHOLYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2, Array | |
Record name | 1,5-NAPHTHALENE DIISOCYANATE | |
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Record name | NAPHTHALENE 1,5-DIISOCYANATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040145 | |
Record name | 1,5-Naphthalene diisocyanate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,5-naphthalene diisocyanate is a white to light-yellow crystalline flakes. (NIOSH, 2022), Other Solid, WHITE-TO-LIGHT-YELLOW CRYSTALS., White to light-yellow, crystalline flakes. | |
Record name | 1,5-NAPHTHALENE DIISOCYANATE | |
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Record name | Naphthalene, 1,5-diisocyanato- | |
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Record name | NAPHTHALENE 1,5-DIISOCYANATE | |
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Record name | 1,5-NAPHTHENE DIISOCYANATE | |
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Boiling Point |
505 °F at 760 mmHg (NIOSH, 2023), at 0.7kPa: 167 °C, 505 °F | |
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Flash Point |
311 °F (NIOSH, 2023), 192 °C c.c., 311 °F | |
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Record name | 1,5-NAPHTHENE DIISOCYANATE | |
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Density |
Relative density (water = 1): 1.42 | |
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Vapor Pressure |
0.003 mmHg at 75 °F (NIOSH, 2023), Vapor pressure, Pa at 20 °C:, 0.003 mmHg | |
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CAS No. |
3173-72-6 | |
Record name | 1,5-NAPHTHALENE DIISOCYANATE | |
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Record name | 1,5-Naphthalene diisocyanate | |
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Record name | 1,5-NAPHTHYLENE DIISOCYANATE | |
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Melting Point |
261 °F (NIOSH, 2023), 130 °C, 261 °F | |
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